(S)-3-isopropylisothiazolidine1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-isopropylisothiazolidine1,1-dioxide is a chiral compound belonging to the class of isothiazolidines. This compound is characterized by the presence of a sulfur atom within a five-membered ring, which is bonded to an isopropyl group and an oxygen atom, forming a sulfone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-isopropylisothiazolidine1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable sulfonyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (S)-3-isopropylisothiazolidine1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-isopropylisothiazolidine1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-isopropylisothiazolidine1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s chiral nature allows for selective binding to target molecules, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
3-isopropylisothiazolidine: Lacks the sulfone group, resulting in different chemical reactivity and biological activity.
3-isopropylisothiazolidine1,1-dioxide ®: The enantiomer of the (S) form, which may exhibit different biological activity due to its stereochemistry.
Isothiazolidine derivatives: Various derivatives with different substituents on the ring, leading to a range of chemical and biological properties.
Uniqueness: (S)-3-isopropylisothiazolidine1,1-dioxide is unique due to its specific stereochemistry and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-3-4-10(8,9)7-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
LEDKUNONONIAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCS(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.